molecular formula C26H25N7O2 B6567130 N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide CAS No. 1005976-89-5

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide

Cat. No.: B6567130
CAS No.: 1005976-89-5
M. Wt: 467.5 g/mol
InChI Key: ZBHZMIFPQCGJRQ-UHFFFAOYSA-N
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Description

The compound N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core. Its structure includes a 2,4-dimethylphenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine ring, a 3-methyl-substituted pyrazole at position 4, and an acetamide side chain with a 3-methylphenoxy substituent.

Synthetic routes for such compounds typically involve multi-step reactions, including Vilsmeier–Haack formylation, nucleophilic substitutions, and coupling reactions, as seen in related derivatives .

Properties

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O2/c1-16-6-5-7-20(11-16)35-14-24(34)30-23-12-19(4)31-33(23)26-21-13-29-32(25(21)27-15-28-26)22-9-8-17(2)10-18(22)3/h5-13,15H,14H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHZMIFPQCGJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

The molecular formula of this compound is C26H25N7O3C_{26}H_{25}N_{7}O_{3} with a molecular weight of approximately 483.53 g/mol. The structural complexity arises from the combination of various functional groups and heterocycles, which contribute to its biological activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of compounds within the pyrazolo series. For instance, similar pyrazolo derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways such as caspase activation and modulation of cell cycle regulators like PCNA (proliferating cell nuclear antigen) .

The proposed mechanism for this compound involves:

  • Inhibition of Kinases : Many pyrazolo derivatives act as inhibitors of kinases involved in cancer progression, such as RSK2 and p38 MAPK .
  • Induction of Apoptosis : Activation of apoptotic pathways has been documented, where compounds induce cleavage of PARP (poly(ADP-ribose) polymerase) and activation of caspases .

Research Findings

A comprehensive study evaluated several pyrazolo derivatives for their biological activities. The findings indicated that modifications in the structure significantly affect the potency and selectivity against various cancer cell lines. For example:

  • IC50 Values : The IC50 values for similar compounds ranged from 0.03 mM to higher concentrations depending on the specific modifications made to the pyrazole core .

Case Studies

Several case studies have focused on the biological evaluation of related compounds:

  • Anticancer Activity : In vitro studies demonstrated that certain pyrazolo derivatives led to significant reductions in cell viability in breast and prostate cancer cell lines.
  • Anti-inflammatory Properties : Some derivatives exhibited anti-inflammatory effects comparable to standard treatments like diclofenac sodium, demonstrating potential for dual therapeutic applications .

Data Table: Summary of Biological Activities

Compound StructureActivity TypeCell Line TestedIC50 (µM)Reference
Pyrazolo Derivative AAntiproliferativeMCF-7 (Breast Cancer)0.03
Pyrazolo Derivative BAnti-inflammatoryRAW 264.7 (Macrophage)60.56
Pyrazolo Derivative CApoptosis InductionPC3 (Prostate Cancer)0.05

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl; 3-methylpyrazole; 3-methylphenoxyacetamide ~495 (estimated) Likely improved lipophilicity due to methyl groups; potential kinase inhibition
N-{1-[1-(4-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-isopropylphenoxy)acetamide Pyrazolo[3,4-d]pyrimidin-4-one 4-Fluorophenyl; 4-isopropylphenoxy ~530 Enhanced metabolic stability (fluorine substituent); reduced solubility
N-(3-methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one 3-Methoxyphenyl; methyl group at position 1 ~354 Higher polarity (methoxy group); potential CNS activity
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Hybrid thieno-pyrazolo-pyrimidine Phenyl; thieno[3,2-d]pyrimidine ~330 Dual heterocyclic core may enhance DNA intercalation or topoisomerase inhibition

Key Observations:

  • Electron-Withdrawing vs.
  • Hybrid Cores: The thieno-pyrazolo-pyrimidine hybrid () introduces a sulfur atom, which may alter electronic properties and binding affinity compared to the oxygen-based core of the target compound .
  • Polarity and Solubility: Methoxy groups () enhance water solubility, whereas isopropylphenoxy () and methylphenoxy groups (target compound) reduce polarity, favoring membrane permeability .

Spectroscopic and Analytical Comparisons

  • NMR Analysis: highlights that substituents at positions 29–36 and 39–44 significantly alter chemical shifts in pyrazolo-pyrimidine derivatives, suggesting that the target compound’s methyl groups may shield nearby protons, reducing δ values compared to fluorinated analogs .
  • Mass Spectrometry: Molecular networking () could differentiate the target compound from analogs via unique fragmentation patterns (e.g., loss of 3-methylphenoxy vs. 4-isopropylphenoxy) .

Pharmacological Potential

  • Antimicrobial Activity: Hybrid cores () may broaden activity spectra compared to simpler analogs .

Q & A

Q. What synthetic strategies are commonly employed to prepare pyrazolo[3,4-d]pyrimidine derivatives like the target compound?

The synthesis typically involves multi-step routes starting from core pyrazole or pyrimidine precursors. For example:

  • Condensation reactions : Reacting pyrazole intermediates with aryl halides or acyl chlorides in solvents like dry acetonitrile or dichloromethane under reflux conditions .
  • Catalytic coupling : Using pyridine and zeolite (Y-H) as catalysts in refluxing ethanol to optimize yields of acetamide derivatives .
  • Recrystallization : Purification via repeated crystallization from acetonitrile or ethanol to isolate high-purity products .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of pyrazolo[3,4-d]pyrimidine acetamides?

  • 1H NMR : Used to verify substituent positions and methyl/aryl group integration (e.g., δ 2.23 ppm for methyl groups in pyrazole rings) .
  • IR spectroscopy : Identifies key functional groups like carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and amide bonds (N–H stretch at ~3300 cm⁻¹) .
  • HPLC : Validates purity (>98%) using reverse-phase columns and UV detection .

Q. How are intermediates like 1,5-diarylpyrazole cores synthesized for further functionalization?

  • Aldehyde condensation : Reacting pyrazole ketones with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) to form α,β-unsaturated ketones .
  • Heterocyclic annulation : Building pyrimidine rings via cyclization of pyrazole-amine intermediates with nitriles or urea derivatives .

Q. What solvents and reaction conditions are optimal for coupling pyrazole and pyrimidine moieties?

  • Polar aprotic solvents : N,N-dimethylformamide (DMF) or acetonitrile for nucleophilic substitution reactions .
  • Base catalysis : Potassium carbonate (K₂CO₃) facilitates alkylation or acylation of pyrazole-thiol intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among structurally analogous pyrazolo[3,4-d]pyrimidine derivatives?

  • Assay standardization : Compare results across identical in vitro models (e.g., enzyme inhibition assays vs. cell-based antiproliferative screens) .
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on aryl rings) with activity trends. For instance, 3-methylphenoxy groups may enhance membrane permeability vs. bulkier substituents .

Q. What computational methods support the design of pyrazolo[3,4-d]pyrimidine derivatives with improved target selectivity?

  • Molecular docking : Predict binding affinities to kinase domains or GPCRs using software like AutoDock or Schrödinger .
  • QSAR modeling : Relate logP values or Hammett constants (σ) to pharmacokinetic parameters like bioavailability .

Q. How can reaction yields be optimized for low-stability intermediates in pyrazolo[3,4-d]pyrimidine synthesis?

  • Catalyst screening : Test alternatives to zeolite (Y-H), such as Pd/C or organocatalysts, to enhance coupling efficiency .
  • Temperature control : Employ microwave-assisted synthesis to reduce reaction times and minimize decomposition .

Q. What strategies validate the metabolic stability of pyrazolo[3,4-d]pyrimidine acetamides in preclinical studies?

  • Microsomal assays : Incubate compounds with liver microsomes (human/rat) to measure half-life (t½) and identify metabolic hotspots (e.g., methylphenoxy oxidation) .
  • Isotope labeling : Use ¹⁴C-labeled analogs to track metabolite formation via LC-MS .

Q. How do crystallization conditions impact the polymorphic forms of pyrazolo[3,4-d]pyrimidine derivatives?

  • Solvent selection : Polar solvents (e.g., ethanol) favor Form I crystals, while toluene may stabilize alternative polymorphs .
  • X-ray diffraction : Resolve crystal structures to confirm hydrogen bonding patterns and π-π stacking interactions .

Q. What in vitro models are suitable for evaluating the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives?

  • COX-2 inhibition assays : Measure IC₅₀ values using purified enzyme or LPS-stimulated macrophages .
  • Cytokine profiling : Quantify TNF-α/IL-6 suppression in THP-1 monocytes treated with test compounds .

Methodological Considerations

  • Contradictory data : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Scale-up challenges : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., acyl chlorides) .

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